
2-Methyl-5-nitro-4,7-dihydro-2H-1,3-dioxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-nitro-4,7-dihydro-2H-1,3-dioxepine is a heterocyclic compound characterized by a seven-membered ring containing oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-4,7-dihydro-2H-1,3-dioxepine typically involves the nitration of 2-Methyl-4,7-dihydro-2H-1,3-dioxepine. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-nitro-4,7-dihydro-2H-1,3-dioxepine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.
Major Products Formed
Reduction: 2-Methyl-5-amino-4,7-dihydro-2H-1,3-dioxepine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-5-nitro-4,7-dihydro-2H-1,3-dioxepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-nitro-4,7-dihydro-2H-1,3-dioxepine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4,7-dihydro-2H-1,3-dioxepine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-4,7-dihydro-2H-1,3-dioxepine: Similar structure but without the methyl group, affecting its physical and chemical properties.
Uniqueness
2-Methyl-5-nitro-4,7-dihydro-2H-1,3-dioxepine is unique due to the presence of both the methyl and nitro groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical modifications and biological activities.
Propriétés
Numéro CAS |
110774-53-3 |
|---|---|
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
2-methyl-5-nitro-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C6H9NO4/c1-5-10-3-2-6(4-11-5)7(8)9/h2,5H,3-4H2,1H3 |
Clé InChI |
SJUCDERZNIVZLX-UHFFFAOYSA-N |
SMILES canonique |
CC1OCC=C(CO1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


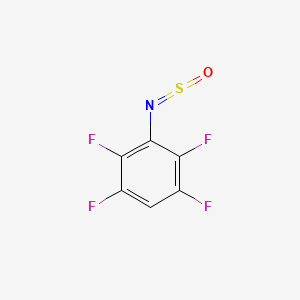
![2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14322225.png)
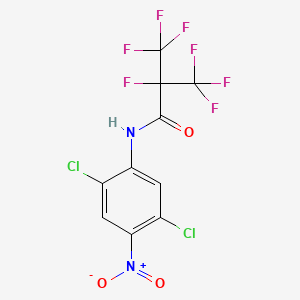

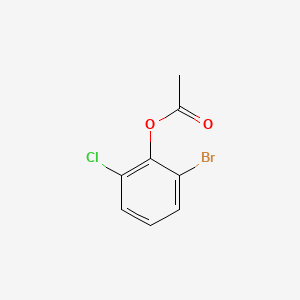
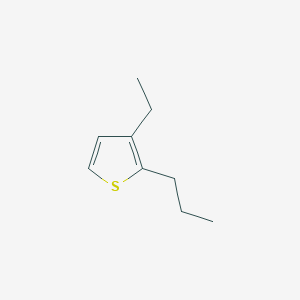
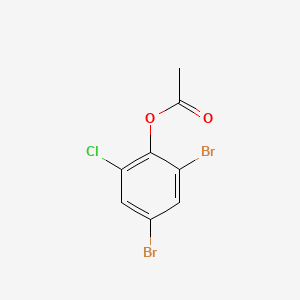

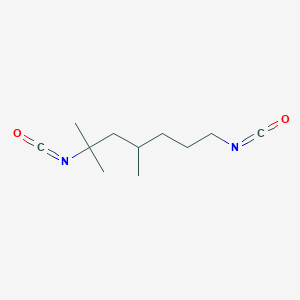
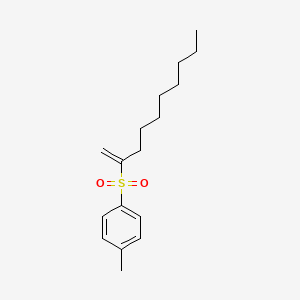
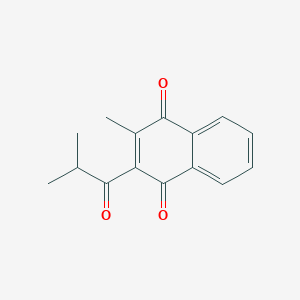
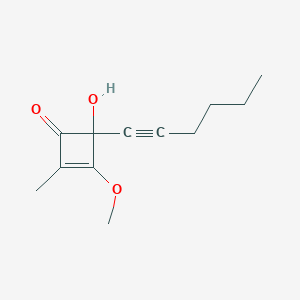
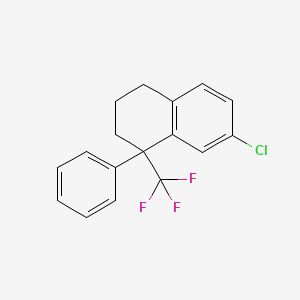
![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
